molecular formula C7H9ClINO B2948118 2-Iodo-5-methoxyaniline hydrochloride CAS No. 1956309-43-5

2-Iodo-5-methoxyaniline hydrochloride

Cat. No.: B2948118
CAS No.: 1956309-43-5
M. Wt: 285.51
InChI Key: KATOPNPBYFVIRL-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxyaniline hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is an aromatic amine with the molecular formula C7H9ClINO. The compound is characterized by the presence of an iodine atom and a methoxy group attached to the benzene ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxyaniline hydrochloride typically involves the iodination of 5-methoxyaniline. One common method is the Sandmeyer reaction, where 5-methoxyaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques. The process requires careful control of reaction parameters to achieve high yields and purity. The compound is usually purified through recrystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typical reagents.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Iodo-5-methoxyaniline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxyaniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-methoxyaniline hydrochloride is unique due to the presence of both iodine and methoxy groups, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its dual functionality allows for diverse chemical transformations and applications in multiple fields .

Properties

IUPAC Name

2-iodo-5-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOPNPBYFVIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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